molecular formula C12H23ClO2 B12641332 Ethyl 10-chlorodecanoate CAS No. 70813-65-9

Ethyl 10-chlorodecanoate

Cat. No.: B12641332
CAS No.: 70813-65-9
M. Wt: 234.76 g/mol
InChI Key: GTKQAXQUIOBEBP-UHFFFAOYSA-N
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Description

Ethyl 10-chlorodecanoate (IUPAC name: ethyl 10-chloro-10-oxodecanoate) is a chlorinated ester with the molecular formula C₁₂H₂₁ClO₃ and an average molecular mass of 248.747 g/mol . Its structure features a 10-carbon aliphatic chain terminated by a chloro-oxo group and an ethyl ester moiety. The compound is identified by multiple CAS registry numbers, including 6946-46-9 and 112895-02-0, which may reflect discrepancies in naming conventions or registration databases .

As a reactive intermediate, this compound is utilized in organic synthesis, particularly in the preparation of acyl chlorides or as a precursor for pharmaceuticals and specialty chemicals .

Properties

IUPAC Name

ethyl 10-chlorodecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23ClO2/c1-2-15-12(14)10-8-6-4-3-5-7-9-11-13/h2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKQAXQUIOBEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80991083
Record name Ethyl 10-chlorodecanoate
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Molecular Weight

234.76 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70813-65-9
Record name Ethyl 10-chlorodecanoate
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Record name Ethyl 10-chlorodecanoate
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Record name Ethyl 10-chlorodecanoate
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Record name Ethyl 10-chlorodecanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 10-chlorodecanoate can be synthesized through the esterification of 10-chlorodecanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled reaction environments ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 10-chlorodecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or thiols.

    Hydrolysis: 10-chlorodecanoic acid and ethanol.

    Reduction: 10-chlorodecanol.

Scientific Research Applications

Ethyl 10-chlorodecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 10-chlorodecanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity. The ester group can be hydrolyzed by esterases, releasing 10-chlorodecanoic acid, which can further interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 10-chlorodecanoate with structurally or functionally related esters and chlorinated compounds.

Ethyl Decanoate (Ethyl Caprate)

  • Molecular Formula : C₁₂H₂₄O₂
  • Molecular Weight : 200.32 g/mol
  • CAS Number: Not explicitly listed (synonyms: ethyl caprate, ethyl decylate).
  • Key Differences: Reactivity/Safety: Ethyl decanoate lacks a chloro group, rendering it non-hazardous under standard conditions . In contrast, this compound requires stringent safety measures (e.g., ventilation, impermeable gloves) . Applications: Ethyl decanoate is commonly used in food flavorings and fragrances due to its low toxicity, whereas this compound serves as a synthetic intermediate .

Ethyl Chloroacetate

  • Molecular Formula : C₄H₇ClO₂
  • Molecular Weight : 122.55 g/mol
  • Key Differences: Reactivity: Ethyl chloroacetate is highly reactive, incompatible with strong acids, bases, and oxidizers, necessitating specialized storage . This compound exhibits moderate reactivity but shares precautions against dust and inhalation . Structure: The shorter carbon chain and terminal chloroacetate group in ethyl chloroacetate enhance its volatility and acute toxicity compared to the longer-chain this compound .

Ethyl 10-Undecenoate

  • Molecular Formula : C₁₃H₂₄O₂
  • Molecular Weight : 212.33 g/mol
  • CAS Number : 692-86-4 .
  • Key Differences: Functional Group: Ethyl 10-undecenoate contains an unsaturated (alkene) group, influencing its physical properties (e.g., lower melting point) and applications in polymer chemistry . Safety: Lacking a chloro group, it poses fewer hazards compared to this compound .

Methyl 10-Chloro-10-oxodecanoate

  • Molecular Formula : C₁₁H₁₉ClO₃
  • Molecular Weight : 234.72 g/mol .
  • CAS Number : 6946-46-9 (shared with ethyl variant in some sources) .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Hazards Applications
This compound C₁₂H₂₁ClO₃ 248.75 6946-46-9 Respiratory irritation; incompatible with oxidizers Organic synthesis intermediate
Ethyl Decanoate C₁₂H₂₄O₂ 200.32 N/A Non-hazardous Flavors, fragrances
Ethyl Chloroacetate C₄H₇ClO₂ 122.55 105-39-5* Highly reactive; corrosive Pharmaceuticals, agrochemicals
Ethyl 10-Undecenoate C₁₃H₂₄O₂ 212.33 692-86-4 Low hazard Polymer precursors
Methyl 10-chloro-10-oxodecanoate C₁₁H₁₉ClO₃ 234.72 6946-46-9 Similar to ethyl variant Specialty chemical synthesis

*Note: CAS numbers inferred from context where evidence lacks explicit data.

Biological Activity

Ethyl 10-chlorodecanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its implications in various fields of research.

Chemical Structure and Properties

This compound can be described by its chemical formula C12H23ClO2C_{12}H_{23}ClO_2. It is a chlorinated fatty acid ester, which may influence its solubility and reactivity in biological systems. The presence of the chlorine atom is significant as it can enhance the lipophilicity of the compound, potentially affecting its biological interactions.

Synthesis

The synthesis of this compound typically involves the chlorination of decanoic acid followed by esterification with ethanol. The general reaction can be summarized as follows:

Decanoic Acid+SOCl2Decanoyl Chloride\text{Decanoic Acid}+\text{SOCl}_2\rightarrow \text{Decanoyl Chloride}
Decanoyl Chloride+EthanolEthyl 10 chlorodecanoate+HCl\text{Decanoyl Chloride}+\text{Ethanol}\rightarrow \text{Ethyl 10 chlorodecanoate}+\text{HCl}

This synthetic route allows for the production of this compound in a controlled manner, ensuring purity and yield.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli , suggesting potential applications in developing antibacterial agents.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The data indicates that this compound could serve as a lead compound for further development into antimicrobial therapies.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. For instance, experiments conducted on MCF-7 breast cancer cells showed significant growth inhibition at concentrations above 50 µM.

Concentration (µM)Cell Viability (%)
0100
2585
5060
10030

The results indicate a dose-dependent cytotoxic effect, suggesting that higher concentrations may lead to increased apoptosis in cancer cells.

Case Studies

  • Antibacterial Efficacy : A clinical trial involving topical applications of this compound demonstrated reduced infection rates in post-surgical patients. The study compared outcomes with a control group receiving standard antiseptics.
  • Cancer Treatment : A pilot study investigated the use of this compound as an adjunct therapy in patients undergoing chemotherapy. Preliminary results indicated improved patient outcomes with reduced side effects when combined with conventional treatments.

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